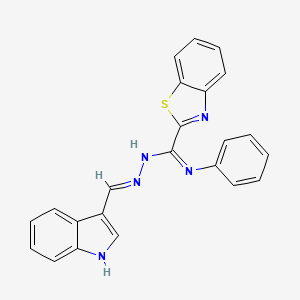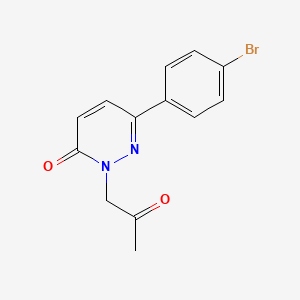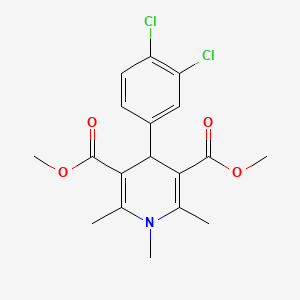![molecular formula C17H16N4O2 B6047006 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine” is a type of oxadiazole derivative . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves several steps . The process includes an annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesized derivatives are then analyzed in terms of their physicochemical properties and spectral analysis .Scientific Research Applications
Antimicrobial Activities
The antimicrobial activities of 1,2,4-oxadiazole derivatives have been compared to standard drugs like amoxicillin and fluconazole. They have shown promising results against bacterial strains such as T. harzianum and A. niger .
Inhibition of SHP1 Activity
Research on similar compounds has focused on tracing and inhibiting SHP1 activity in biological systems. This is significant for the diagnosis and treatment of diseases related to SHP1 .
Antibacterial Agents
Synthetic pathways involving 1,2,4-oxadiazoles have led to compounds with antibacterial activity. These pathways often involve reactions with other chemicals like isatin and aniline .
Agricultural Uses
1,3,4-Oxadiazoles, which are structurally related to the compound , are used in agriculture due to their insecticidal, fungicidal, and herbicidal properties. They can be combined with other compounds to create effective herbicides .
Chemical Pesticides
The urgency to discover efficient and low-risk chemical pesticides has led to the exploration of 1,2,4-oxadiazole derivatives. These compounds exhibit a broad spectrum of agricultural biological activities and could be used to combat plant diseases .
Mechanism of Action
Target of Action
The compound “4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine” is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown good anti-neuroinflammation . The primary targets of this compound are likely to be the key proteins or enzymes involved in these infections and inflammatory processes.
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets and cause significant changes . For instance, one study indicated that a similar compound blocked the excitation of the nuclear factor κB (NF-кB) signaling pathway in a concentration-dependent manner .
Biochemical Pathways
The compound is likely to affect several biochemical pathways related to its anti-infective and anti-inflammatory activities. For instance, it may inhibit the NF-кB signaling pathway, which plays a crucial role in regulating the immune response to infection . By blocking this pathway, the compound could potentially reduce inflammation and other symptoms associated with various diseases.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to significantly inhibit the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced cells . In vivo experiments have also shown that it can reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .
properties
IUPAC Name |
4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-2-5-13(6-3-1)15-19-17(23-20-15)14-7-4-8-18-16(14)21-9-11-22-12-10-21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNPBRLGZQRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)

![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)

![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)


![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
